4-Methoxy-3,6-dihydro-2H-pyran
Description
Significance of Dihydropyran Frameworks in Chemical Science
Dihydropyran skeletons are crucial structural motifs found in a multitude of natural products and serve as valuable intermediates in synthetic organic chemistry. chim.itmdpi.com These six-membered oxygen-containing heterocycles are key components in compounds with diverse biological activities, including anticancer, anticoagulant, and diuretic properties. mdpi.com For instance, the dihydropyran ring is a core element in natural compounds such as the polyketide trichodermatide C and the monoterpene alkaloid alstoniaphylline A. chim.it
The synthetic utility of dihydropyrans is extensive. They are employed as versatile building blocks for constructing a wide array of carbocyclic and heterocyclic compounds due to the susceptibility of the dihydropyran ring to reactions with various nucleophiles. chim.it Furthermore, their derivatives are utilized in polymer chemistry and in the development of materials for sensors and solar cells. mdpi.comchemimpex.com The ability to synthesize and functionalize dihydropyran rings through methods like the hetero-Diels-Alder reaction has made them accessible substructures for complex natural product synthesis. orgsyn.org
Rationale for Comprehensive Investigation of 4-Methoxy-3,6-dihydro-2H-pyran's Reactivity and Applications
The comprehensive investigation of this compound is driven by its specific utility as a superior protecting group for hydroxyl functions in complex molecule synthesis. researchgate.net The acid-catalyzed addition of an alcohol to this compound (MDHP) forms a 4-methoxytetrahydropyranyl (MTHP) acetal (B89532). researchgate.netsci-hub.ru These MTHP ethers have been shown to possess more desirable properties compared to the more commonly used tetrahydropyranyl (THP) acetals, offering a valuable alternative for chemists. researchgate.net
The methoxy (B1213986) group at the 4-position significantly influences the compound's reactivity and stability, making it a valuable intermediate for producing fine chemicals and pharmaceuticals. Its structural flexibility and reactivity are exploited in medicinal chemistry for the synthesis of complex organic molecules and active pharmaceutical ingredients. cymitquimica.com The compound undergoes various transformations, including oxidation to form lactones, reduction to yield tetrahydropyran (B127337) derivatives, and substitution of the methoxy group, further expanding its synthetic potential.
Table 1. Physicochemical Properties of this compound.
Evolution of Synthetic and Mechanistic Understanding of this compound
The synthetic utility of this compound was historically limited by difficulties in its preparation. researchgate.net Early methods involving the Brønsted acid-catalyzed elimination of methanol (B129727) from 4,4-dimethoxytetrahydropyran resulted in low yields and challenging purification processes due to the close boiling points of the product, starting material, and byproducts like tetrahydropyran-4-one. sci-hub.ru A significant advancement was the development of a more efficient synthesis using titanium tetrachloride (TiCl₄) to drive the elimination of methanol from 4,4-dimethoxytetrahydropyran, making the desired this compound more accessible for wider use. researchgate.net
Mechanistic studies on dihydropyran systems have provided insights into the reactivity of this compound. For example, computational studies on the thermal decomposition of related dihydropyrans show that they undergo retro-Diels-Alder reactions via a concerted six-membered transition state. mdpi.com The presence and position of substituents, such as a methyl group, were found to influence the activation energy of this decomposition. mdpi.com Furthermore, investigations into the singlet oxygenation of substituted dihydropyrans have revealed complex pathways involving the formation of hydroperoxides and dioxetanes, with the reaction course being highly dependent on substituents and solvent polarity. sci-hub.se These studies help to understand the potential reaction pathways of this compound under various conditions, such as its interaction with nucleophiles, where the presence of two non-equivalent electrophilic centers poses questions of selectivity. chim.it
Table 2. Comparison of this compound with Related Derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3,6-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-7-6-2-4-8-5-3-6/h2H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMHNRHLQAABPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169567 | |
| Record name | 3,6-Dihydro-4-methoxy-2H-pyran | |
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Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17327-22-9 | |
| Record name | 3,6-Dihydro-4-methoxy-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17327-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,6-Dihydro-4-methoxy-2H-pyran | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017327229 | |
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| Record name | 3,6-Dihydro-4-methoxy-2H-pyran | |
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| Record name | 3,6-dihydro-4-methoxy-2H-pyran | |
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Sophisticated Synthetic Methodologies for 4 Methoxy 3,6 Dihydro 2h Pyran and Its Chemical Analogues
Advanced Thermal Elimination Protocols
Thermal elimination reactions offer a direct pathway to enol ethers like 4-methoxy-3,6-dihydro-2H-pyran from suitable precursors. These methods are often favored for their potential scalability and reduced use of corrosive reagents.
Controlled pyrolysis is a powerful technique for generating enol ethers through the thermal decomposition of alkoxy-substituted tetrahydropyrans. acs.org This process involves heating the substrate in the gas phase, often in the presence of a catalyst, to induce the elimination of an alcohol molecule. For instance, the pyrolysis of 2-alkoxytetrahydropyrans can yield the corresponding dihydropyran. acs.org The efficiency of this method is highly dependent on the structure of the starting material and the reaction conditions.
Computational studies have shed light on the mechanism of thermal decomposition of dihydropyran systems. mdpi.comresearchgate.net These studies indicate that the decomposition proceeds through a concerted six-membered transition state. The presence of substituents on the pyran ring can influence the activation energy of the reaction. For example, methyl groups at positions 2, 4, and 6 have been shown to decrease the activation free energy, thus favoring thermal decomposition. mdpi.comresearchgate.net
Catalytic thermal decompositions offer an alternative to purely thermal methods. The use of heterogeneous catalysts can lower the required temperature and improve the selectivity of the reaction. For example, γ-Alumina has been effectively used for the gas-phase dehydration of tetrahydrofurfuryl alcohol to produce dihydropyran, demonstrating the potential of solid acid catalysts in such transformations. osti.gov
For industrial-scale production, optimizing process parameters is crucial to maximize yield and purity while ensuring economic viability. Key parameters in thermal elimination processes include temperature, pressure, residence time, and the choice of catalyst.
In the context of continuous flow reactors, parameters such as the weight hourly space velocity (WHSV) and the partial pressure of the reactant are critical. osti.gov For example, in the dehydration of tetrahydrofurfuryl alcohol over γ-Alumina, both high and low conversion scenarios have been investigated to understand the catalyst's stability and regenerability over time. osti.gov
The choice of reactor type, such as a bubble column or a packed bed, can significantly impact the efficiency of vapor-liquid contact, which is essential for successful gas-phase reactions. The composition of any carrier medium, like high-boiling point mineral oil, is also a critical factor as it can help to prevent coking and stabilize reactive intermediates. Through careful optimization of these parameters, yields exceeding 80% in continuous operation have been reported for the thermal elimination synthesis of this compound.
Here is a comparative table of different catalysts used in the synthesis of dihydropyrans, highlighting their respective efficiencies:
| Catalyst | Brønsted Acid Sites (mmol/g) | Lewis Acid Sites (mmol/g) | Rate (mmol/g/h) | DHP TOF (h⁻¹) |
| H-Y | 0.67 | 0.23 | 7.15 | 31.1 |
| H-Beta | 0.80 | 0.47 | 12.78 | 27.2 |
| H-ZSM-5 | 0.41 | 0.31 | 6.63 | 21.4 |
| γ-Al2O3 | 0.09 | 0.34 | >53.35 | >156.9 |
Data sourced from a study on THFA dehydration to DHP and may be indicative of catalyst performance in similar systems. osti.gov
Lewis and Brønsted Acid-Catalyzed Transformations
Acid-catalyzed elimination of alcohols from cyclic acetals is a well-established and widely used method for the synthesis of dihydropyrans, including this compound. This approach offers the advantage of proceeding under milder conditions compared to high-temperature pyrolysis.
The synthesis of this compound (MDHP) is efficiently achieved through the acid-catalyzed elimination of methanol (B129727) from 4,4-dimethoxytetrahydropyran. sci-hub.ruresearchgate.netresearchgate.net Both Brønsted and Lewis acids can be employed to facilitate this transformation.
While Brønsted acids like p-toluenesulfonic acid (PTSA) can catalyze the reaction, they often lead to the formation of by-products through isomerization and polymerization, with yields typically below 60%. A significant challenge with this method is the difficult purification of the desired enol ether from the starting acetal (B89532) and by-products due to their similar boiling points. sci-hub.ru
The use of Lewis acids, such as titanium tetrachloride (TiCl₄), has been shown to be a more efficient alternative. sci-hub.ruresearchgate.netresearchgate.net This method provides higher yields of MDHP and can be performed under milder conditions, which helps to minimize the formation of undesirable side products. Other Lewis acids, like zirconium tetrachloride immobilized on Arabic Gum (ZrCl₄@Arabic Gum), have also been developed as recyclable and efficient catalysts for the synthesis of dihydropyran derivatives. ajchem-a.comajchem-a.com
The following table provides a comparison of thermal and acid-catalyzed methods for the preparation of this compound:
| Metric | Thermal Elimination | Acid-Catalyzed Elimination |
| Yield | 80–85% | 50–65% |
| By-Products | Minimal (<5%) | Significant (15–30%) |
| Scalability | Industrial (continuous) | Laboratory (batch) |
| Functional Group Tolerance | High (acid-sensitive ok) | Low (acid-sensitive degrade) |
| Reaction Time | Minutes (continuous flow) | Hours (batch processing) |
This data highlights the general trends and trade-offs between the two synthetic approaches.
The mechanism of acid-catalyzed acetal hydrolysis, which is the reverse of acetal formation, provides insight into the elimination reaction. chemistrysteps.com The process begins with the protonation of one of the alkoxy groups by the acid catalyst, which converts it into a good leaving group (an alcohol). masterorganicchemistry.comfiveable.mepressbooks.pub The departure of the alcohol is often assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. chemistrysteps.compressbooks.pub Subsequent elimination of a proton from a carbon adjacent to the carbocation results in the formation of the double bond of the enol ether. masterorganicchemistry.com
Selectivity in these reactions is a key consideration. In the case of unsymmetrical acetals, the regioselectivity of the elimination can be influenced by the stability of the resulting double bond and any steric factors. The choice of acid catalyst and reaction conditions can also play a crucial role in controlling the selectivity. For example, the use of milder Lewis acids can sometimes offer better selectivity compared to strong Brønsted acids, which can promote undesired side reactions.
Chemo- and Stereoselective Approaches to Dihydropyran Systems
The development of chemo- and stereoselective methods for the synthesis of dihydropyrans is of great importance, particularly for the preparation of chiral molecules with specific biological activities. A variety of strategies have been developed to achieve high levels of control over the stereochemical outcome of these reactions.
One powerful approach involves the use of chiral catalysts. For instance, phosphine-catalyzed cyclization reactions have proven to be of enormous synthetic value for accessing chiral ring motifs, including dihydropyrans. thieme.de Organocatalytic methods, employing catalysts derived from amino acids, have also emerged as a powerful tool for the enantioselective synthesis of 3,4-dihydropyrans. thieme.de
Lewis acid-catalyzed annulative ring-opening of chiral formylcyclopropanes provides a two-step protocol for the stereoselective synthesis of dihydropyrans. nih.gov This method allows for the generation of functionally rich cyclopropanes with excellent chemo-, enantio-, and diastereoselectivities, which are then transformed into dihydropyrans. nih.gov
Other stereoselective methods include:
Formal [4+2]-annulation of chiral crotylsilanes: This method provides an efficient route to stereochemically well-defined cis-2,6- and trans-2,6-dihydropyrans. acs.org
Ring-closing metathesis: This reaction has been utilized for the stereoselective synthesis of optically active dihydrofurans and dihydropyrans. metu.edu.tr
Prins cyclization: Silyl-Prins cyclization of Z-vinylsilyl alcohols mediated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) offers a selective methodology for the synthesis of disubstituted dihydropyrans with broad substrate scope and short reaction times. rsc.org
N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed oxidative transformations of 3-bromoenals allow for the selective synthesis of either 2H-pyran-2-ones or chiral dihydropyranones from the same starting materials. acs.org
These advanced synthetic methodologies provide a versatile toolbox for the preparation of a wide range of dihydropyran systems with a high degree of control over their chemical and stereochemical identity.
Organocatalytic Strategies for Asymmetric Synthesis of Related Dihydropyranones
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering an alternative to metal-based catalysts. In the realm of dihydropyranone synthesis, organocatalytic strategies have enabled the stereoselective construction of these valuable heterocyclic cores.
One notable approach involves the use of a chiral phosphine (B1218219) oxide as a Lewis base catalyst to promote a double aldol (B89426) reaction/cyclization cascade. In a study, the reaction of 4-methoxy-3-buten-2-one (B155257) with various aldehydes was catalyzed by (S)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl dioxide (BINAPO). jst.go.jp This process, facilitated by silicon tetrachloride and N,N-diisopropylethylamine, afforded highly functionalized 2,3-dihydro-4-pyranones with three contiguous chiral centers in good yields and with high diastereo- and enantioselectivities. jst.go.jp The reaction proceeds through the activation of silicon tetrachloride by the phosphine oxide, which then promotes the double aldol addition, followed by a stereoselective cyclization to form the dihydropyranone ring. jst.go.jp
Another significant strategy is demonstrated in the divergent asymmetric total synthesis of pestalotin (B22945) diastereomers. nih.gov This synthesis utilized a catalytic asymmetric Mukaiyama aldol reaction to create a key aldol adduct. This intermediate was then treated directly with pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol in a one-pot process to furnish the desired 4-methoxy-5,6-dihydro-2H-pyran-2-one precursor with excellent enantioselectivity at the C6-position. nih.gov This one-pot furan (B31954) formation represents an efficient method for accessing these chiral dihydropyranone systems. nih.gov
| Precursor | Catalyst | Product | Yield | Selectivity | Reference |
| 4-Methoxy-3-buten-2-one and Benzaldehyde | (S)-BINAPO / SiCl4 | 2,3-Dihydro-4-pyranone derivative | 68% (total) | High diastereo- and enantioselectivity | jst.go.jp |
| (R)-Glycidol derivative and Silyl (B83357) Ketene Acetal | (S)-BINOL-Ti(Oi-Pr)2 | (1'S,6S)-4-Methoxy-5,6-dihydro-2H-pyran-2-one | 88% (2 steps) | dr = 91:9 | nih.gov |
Multicomponent Reaction Development for Dihydropyran Ring Construction
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to generate complex molecules, thereby reducing waste and improving atom economy. nih.govresearchgate.net Several MCRs have been developed for the construction of dihydropyran and related heterocyclic rings.
A notable example is the three-component reaction of salicylaldehydes, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one. academie-sciences.fr This transformation, catalyzed by sodium acetate (B1210297), efficiently produces 4-pyrano-substituted 2-amino-4H-chromenes. The reaction can be performed under mild, room-temperature conditions in ethanol (B145695) or even under solvent-free grinding conditions, leading to high yields of the desired products in short reaction times. For instance, the reaction involving 3-methoxysalicylaldehyde yields the corresponding 8-methoxy-substituted 2-amino-4H-chromene derivative. academie-sciences.fr
Another versatile MCR involves the reaction of aromatic aldehydes, malononitrile, and ethyl acetoacetate (B1235776) to synthesize 4H-pyran derivatives. researchgate.net These reactions can be catalyzed by various catalysts, including KOH loaded on calcium oxide, under solvent-free conditions, offering an environmentally friendly and efficient route to these heterocycles. researchgate.net The mechanism of these reactions typically involves a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and dehydration. While not directly producing this compound, the methodology is applicable to a wide range of substituted aldehydes, including methoxy-substituted variants, to generate diverse pyran structures. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Yield | Reference |
| 3-Methoxysalicylaldehyde | Malononitrile | 4-Hydroxy-6-methyl-2H-pyran-2-one | NaOAc | 2-Amino-4H-chromene | 88% | academie-sciences.fr |
| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | KOH/CaO | 4H-Pyran derivative | up to 95% | researchgate.net |
| Phenylglyoxal hydrate | 1,3-Dimethylbarbituric acid | 4-Hydroxy-6-methyl-2H-pyran-2-one | None | Substituted pyrimidine-pyranone | - | mdpi.com |
Hetero-Diels-Alder Cycloadditions for Dihydropyran Derivatives
The hetero-Diels-Alder (HDA) reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered heterocycles. researchgate.net This methodology has been extensively used to prepare dihydropyran derivatives with excellent control over stereochemistry.
A highly efficient and enantioselective HDA reaction has been described for the synthesis of dihydropyrans using 1-methoxy-1,3-butadiene (B1596040) as the diene. orgsyn.org Catalyzed by a chiral tridentate chromium(III) complex, the reaction with aldehydes such as (tert-butyldimethylsilyloxy)acetaldehyde (B1274972) proceeds under solvent-free conditions to afford the corresponding (2S,6R)-6-(tert-butyldimethylsilyloxymethyl)-2-methoxy-2,5-dihydropyran in high yield, diastereoselectivity, and enantioselectivity. orgsyn.org This method provides direct access to chiral methoxy-substituted dihydropyrans.
Furthermore, lanthanide-catalyzed HDA reactions have been shown to be effective for the synthesis of highly substituted dihydropyrans. For example, the reaction of an α,β-unsaturated keto ester with Z-2-methoxy-1-propenyl ether, catalyzed by a lanthanide complex, produced a methyl r-2-ethoxy-c-3-methyl-c-4-methoxy-3,4-dihydro-2H-pyran-6-carboxylate stereospecifically. kyushu-u.ac.jp This demonstrates the utility of Lewis acid catalysis in controlling the endo-selectivity of the cycloaddition. The inverse-electron-demand HDA reaction is another valuable approach, where electron-poor 1-oxa-1,3-butadienes react with electron-rich enol ethers to form dihydropyrans. nih.gov
| Diene | Dienophile | Catalyst | Product | Yield | Selectivity | Reference |
| 1-Methoxy-1,3-butadiene | (t-Butyldimethylsilyloxy)acetaldehyde | Chiral Cr(III) complex | (2S,6R)-6-(((t-butyldimethylsilyl)oxy)methyl)-2-methoxy-3,6-dihydro-2H-pyran | 90% | >97:3 dr, >99% ee | orgsyn.org |
| Ethyl glyoxylate | Butadiene | None (followed by enzymatic resolution) | S-2-Ethoxycarbonyl-3,6-dihydro-2H-pyran | 10-15% (overall) | >99% ee | acs.org |
| α,β-Unsaturated keto ester | Z-2-Methoxy-1-propenyl ether | Lanthanide complex | Methyl r-2-ethoxy-c-3-methyl-c-4-methoxy-3,4-dihydro-2H-pyran-6-carboxylate | - | 98% de | kyushu-u.ac.jp |
Derivatization Strategies Post-Synthesis
Once the dihydropyran ring is constructed, it can serve as a versatile platform for further chemical modifications. The specific compound this compound itself can be synthesized efficiently via the titanium tetrachloride (TiCl₄) driven elimination of methanol from 4,4-dimethoxytetrahydropyran. researchgate.netsci-hub.ru
This enol ether is a valuable reagent, particularly for the protection of alcohol functionalities. It reacts rapidly with alcohols under acidic catalysis to form tetrahydro-4H-pyran-4-one ketals, also known as methoxytetrahydropyranyl (MTHP) ethers. researchgate.net This protecting group is advantageous compared to the more common tetrahydropyranyl (THP) group as it does not introduce a new stereocenter when protecting a chiral alcohol. sci-hub.ru
The double bond in the dihydropyran ring also offers a handle for various transformations. For instance, analogues such as 3,6-dihydro-2H-pyran-4-boronic acid pinacol (B44631) ester can be synthesized from 4-dihydropyranone. This boronic ester is a key intermediate for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of aryl or vinyl substituents at the 4-position. Furthermore, the enol ether functionality can undergo reactions such as oxidation to yield lactones or reduction to form the corresponding tetrahydropyran (B127337) derivatives. The methoxy (B1213986) group itself can potentially be substituted under specific conditions, adding to the synthetic utility of this scaffold. In a related structure, (2R,3S,6RS)-3-Ethyl-2-ethynyl-6-methoxy-3,6-dihydro-2H-pyran, the ethynyl (B1212043) group can be further derivatized, for example, into an (E)-2-iodovinyl group, showcasing the potential for functionalization at other positions on the ring. beilstein-journals.org
Elucidation of Chemical Reactivity and Transformation Pathways of 4 Methoxy 3,6 Dihydro 2h Pyran
Reactivity Governed by the Enol Ether Substructure
The enol ether moiety is the key driver of the characteristic reactions of 4-methoxy-3,6-dihydro-2H-pyran. The oxygen atom donates electron density into the double bond, making it highly nucleophilic and susceptible to attack by electrophiles. This inherent reactivity is harnessed in a variety of synthetic transformations.
Electrophilic Activation and Subsequent Cascade Reactions
The electron-rich nature of the enol ether in this compound allows for activation by electrophiles, which can initiate cascade reactions to form complex polycyclic systems. A notable example is the palladium-catalyzed allylic alkylation (Pd-AA) cascade. In this process, dihydropyran substrates, which act as non-symmetric bis-electrophiles, react with bis-nucleophiles like β-carbonyl compounds in the presence of a palladium(0) catalyst. wgtn.ac.nz
This type of annulation reaction is highly valuable as it can generate multiple new bonds and stereocenters in a single step, leading to significant molecular complexity from relatively simple starting materials. wgtn.ac.nz For instance, the reaction of a 3,6-dihydro-2H-pyran with a suitable bis-nucleophile can lead to the formation of fused ring systems such as furo[3,2-c]pyrans. wgtn.ac.nzarkat-usa.org The regioselectivity of these cascades can often be controlled, which is a significant challenge in reactions with multiple reactive sites. wgtn.ac.nz The use of palladium catalysts has proven to be a reliable method for achieving such control in a variety of cascade reactions. wgtn.ac.nznih.gov
A general representation of a palladium-catalyzed allylic alkylation cascade is the reaction between an allyl bis-electrophile and a bis-nucleophile. This process is stereoconvergent, meaning that regardless of the stereochemistry of the starting dihydropyran, the reaction can lead to a single, thermodynamically favored cis-fused product. wgtn.ac.nz
Cycloaddition Reactions (e.g., Inverse Electron-Demand Diels-Alder)
As an electron-rich dienophile, this compound is an excellent substrate for inverse-electron-demand Diels-Alder (IEDDA) reactions. wikipedia.org In this type of cycloaddition, an electron-rich dienophile reacts with an electron-poor diene, a reversal of the electronic requirements of the standard Diels-Alder reaction. wikipedia.org This reaction is a powerful tool for the synthesis of heterocyclic compounds. wikipedia.org
A prominent application of IEDDA reactions involving enol ethers is their reaction with 1,2,4,5-tetrazines to furnish pyridazine (B1198779) derivatives. d-nb.info The initial [4+2] cycloaddition is followed by a spontaneous elimination of an alcohol, which drives the aromatization of the newly formed pyridazine ring. d-nb.info While specific studies on this compound are not extensively detailed in readily available literature, the reactivity of its isomer, 2-methoxy-3,4-dihydro-2H-pyran, provides a strong precedent. In these reactions, the cyclic enol ether acts as the dienophile, reacting with various substituted tetrazines. d-nb.info
The reaction rates and yields are dependent on the specific substituents on both the tetrazine and the enol ether. For example, the reaction of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) with 2-methoxy-3,4-dihydro-2H-pyran requires elevated temperatures (110 °C in toluene) and extended reaction times (48 hours) to achieve full conversion, yielding the corresponding functionalized pyridazine. d-nb.info
Table 1: Examples of Inverse Electron-Demand Diels-Alder Reactions with a Cyclic Enol Ether
| Diene | Dienophile | Product | Yield (%) |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | 2-methoxy-3,4-dihydro-2H-pyran | 3-[3,6-di(pyridin-2-yl)pyridazin-4-yl]propanal | 54 |
| 3,6-diphenyl-1,2,4,5-tetrazine | 2-methoxy-3,4-dihydro-2H-pyran | 3-(3,6-diphenyl)pyridazin-4-yl)propanal | 39 |
| 3,6-di(pyrimidin-2-yl)-1,2,4,5-tetrazine | 2,3-dihydrofuran | 4-(1-hydroxyethyl)-3,6-di(pyrimidin-2-yl)-pyridazine | 82 |
Data is based on reactions with analogous cyclic enol ethers as reported in the literature. d-nb.info
Thiol-Ene Click Chemistry and Related Functionalization
The enol ether double bond in this compound is also amenable to functionalization via the thiol-ene reaction. This reaction, which involves the addition of a thiol across a double bond, is a cornerstone of "click chemistry" due to its high efficiency, stereoselectivity, and typically mild reaction conditions. wikipedia.org The thiol-ene reaction can proceed through two primary mechanisms: a radical-mediated addition or a Michael addition. wikipedia.org
The radical-initiated process, often triggered by light or a radical initiator, results in the anti-Markovnikov addition of the thiol to the alkene. wikipedia.org This pathway can be used to initiate cascade cyclizations, where the initially formed carbon-centered radical participates in subsequent intramolecular reactions. wikipedia.org The thiol-ene reaction has been widely used for surface functionalization, polymer synthesis, and the formation of various sulfur-containing heterocycles. wikipedia.orgnih.gov
While specific examples of thiol-ene reactions with this compound are not prevalent in the literature, the general principles of this reaction are highly applicable. The electron-rich double bond of the enol ether can readily participate in this transformation, allowing for the introduction of a wide variety of functional groups tethered to the sulfur atom of the thiol. This provides a straightforward method for modifying the properties of the pyran ring system.
Directed Functional Group Interconversions
Beyond the reactions of the enol ether double bond, this compound can undergo directed transformations of its existing functional groups, primarily through oxidation and reduction, to access a range of other valuable heterocyclic structures.
Selective Oxidation Protocols Leading to Lactones and Carboxylic Acids
The enol ether functionality of this compound can be subjected to oxidative cleavage to yield lactones or carboxylic acids. The outcome of the oxidation is dependent on the reagents and reaction conditions employed. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are commonly used for such transformations.
The oxidation can proceed through various mechanisms. For instance, the Rubottom oxidation, a reaction of silyl (B83357) enol ethers with peroxyacids, leads to α-hydroxy carbonyl compounds. wikipedia.org While not a direct oxidation to a lactone or carboxylic acid, it represents a related transformation of the enol ether moiety. More direct routes involve the oxidative cleavage of the double bond. For example, ozonolysis of silyl enol ethers has been shown to yield carboxylic acids. wikipedia.org Furthermore, catalytic systems using peroxophosphotungstate complexes have been effective in the oxidative cleavage of the carbon-carbon double bonds of olefins to give carboxylic acids. researchgate.net
Table 2: Potential Oxidation Reactions of this compound
| Reagent(s) | Potential Product(s) | Comments |
| Potassium permanganate (KMnO₄) | Lactones, Carboxylic acids | A strong, general oxidizing agent for enol ethers. |
| Chromium trioxide (CrO₃) | Lactones, Carboxylic acids | A strong oxidizing agent, often used in acidic conditions. |
| Ozone (O₃), followed by workup | Carboxylic acids | A classic method for oxidative cleavage of double bonds. wikipedia.org |
| Peroxyacids (e.g., m-CPBA) | α-Hydroxy ketones/lactones | Can lead to epoxidation followed by rearrangement (e.g., Rubottom-type oxidation). wikipedia.org |
| CWP-H₂O₂ system | Carboxylic acids | A catalytic system for oxidative cleavage of double bonds. researchgate.net |
Controlled Reduction to Saturated Tetrahydropyran (B127337) Analogues
The double bond in this compound can be selectively reduced to afford the corresponding saturated tetrahydropyran analogue. This transformation is typically achieved through catalytic hydrogenation or by using hydride reducing agents. ru.nl Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
The stereochemical outcome of the reduction can often be controlled. For example, the reduction of substituted dihydropyran-4-ones with L-Selectride® has been shown to proceed with high diastereoselectivity, yielding the cis-disubstituted tetrahydropyran-4-one. rsc.org This stereocontrol is attributed to the pseudo-axial attack of the hydride on the double bond. rsc.org Similar principles of stereoselective reduction can be applied to this compound to access specific stereoisomers of the corresponding tetrahydropyran. The synthesis of functionalized tetrahydropyran rings is of significant interest as this structural motif is present in numerous natural products with important biological activities. nih.govresearchgate.net
Catalytic hydrogenation, often using palladium on carbon (Pd/C) as a catalyst, is another effective method for the reduction of the double bond in dihydropyrans, leading to the formation of the saturated tetrahydropyran ring system. ru.nlnih.gov
Substitution Reactions at the Methoxy (B1213986) Moiety and Ring Positions
The chemical reactivity of this compound is significantly influenced by the methoxy group at the C-4 position and the double bond within the dihydropyran ring. cymitquimica.com This structure allows for various chemical transformations, including substitution reactions. The methoxy group, being a key functional component, can be substituted under appropriate chemical conditions. The presence of this group makes the compound a candidate for reactions such as nucleophilic substitutions and cycloadditions. cymitquimica.com
The dihydropyran ring itself presents sites for reactivity. For instance, brominated derivatives of related pyran systems can be synthesized, indicating that substitution at ring positions is feasible. researchgate.net Specifically, for compounds with a similar pyranone structure, bromination can occur at the C-3 and C-5 positions, as well as on methyl groups attached to the ring. researchgate.net While detailed studies focusing exclusively on the substitution patterns of this compound are specific, the general reactivity of dihydropyrans and related ethers suggests that the double bond and the allylic positions are susceptible to a range of electrophilic and radical reactions. The reactivity at these positions makes such compounds valuable precursors in the synthesis of diverse heterocyclic and carbocyclic structures. chim.it
Applications as a Strategic Protecting Group
The unique structural features of this compound make it the precursor to the 4-methoxytetrahydropyran-4-yl (MTHP) group, a valuable protecting group in organic synthesis, particularly for hydroxyl functions.
Formation and Hydrolytic Stability of 4-Methoxytetrahydropyran-4-yl (MTHP) Acetals
MTHP acetals are formed by the acid-catalyzed addition of an alcohol to the double bond of this compound. researchgate.net This reaction creates a symmetrical ketal, which effectively shields the hydroxyl group from a wide range of reaction conditions. thieme-connect.de A key advantage of the MTHP group is that its formation does not introduce a new stereocenter at the anomeric carbon, thus avoiding the complication of creating diastereoisomers, a known drawback of the related tetrahydropyranyl (THP) group. thieme-connect.de
The resulting MTHP acetals are stable under neutral and basic conditions, which is a critical property for protecting groups used in multistep synthesis. bham.ac.uk However, they are designed to be cleaved under acidic conditions. The mechanism of this acid-catalyzed hydrolysis is the reverse of the formation reaction, regenerating the alcohol and the parent carbonyl compound. bham.ac.ukchemistrysteps.com The hydrolytic stability of MTHP is a finely tuned characteristic; it is more acid-labile than many other acetal-type protecting groups, which can be advantageous for sensitive substrates. thieme-connect.deoup.com Specifically, MTHP ethers hydrolyze approximately three times faster than the corresponding THP ethers. thieme-connect.de This enhanced lability under mild acidic conditions is crucial in applications like oligonucleotide synthesis. thieme-connect.denih.gov
Orthogonal Deprotection Strategies in Multistep Synthesis
Orthogonal protection is a synthetic strategy that allows for the selective removal of one protecting group in the presence of others that are labile under different conditions. wikipedia.orgorganic-chemistry.org The MTHP group is an excellent component of such strategies due to its specific cleavage conditions. researchgate.net
In complex syntheses, such as those of oligonucleotides or peptides, multiple functional groups must be protected and then selectively deprotected at various stages. wikipedia.orgbham.ac.uk MTHP's sensitivity to mild acid allows it to be removed without affecting base-labile protecting groups, such as the fluorenylmethoxycarbonyl (Fmoc) group, or other acid-labile groups that require stronger acidic conditions for cleavage. nih.govwikipedia.org For example, in the solid-phase synthesis of oligoribonucleotides, the MTHP group has been used for 2'-hydroxyl protection in conjunction with the base-labile Fmoc group for 5'-hydroxyl protection. nih.gov The Fmoc group can be removed with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leaving the MTHP group intact. Subsequently, the MTHP group can be cleaved under mild acidic treatment to release the 2'-hydroxyl group. nih.gov This orthogonal relationship is essential for the stepwise construction of complex biomolecules. bham.ac.uk
Comparative Analysis with Established Protecting Groups (e.g., THP, MOM)
The MTHP protecting group offers several advantages over more established groups like tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers. researchgate.netsci-hub.ru
Compared to the widely used THP group, MTHP's primary benefit is its symmetry. The reaction of an alcohol with dihydropyran (the precursor to THP) creates a new chiral center, leading to a mixture of diastereomers, which complicates analysis (e.g., by NMR spectroscopy) and purification. thieme-connect.de Since this compound is symmetrical with respect to the double bond addition, the resulting MTHP acetal (B89532) is also symmetrical and does not generate diastereomers. thieme-connect.de Furthermore, MTHP ethers are more readily hydrolyzed under acidic conditions than THP ethers, which is beneficial when mild deprotection conditions are required for sensitive substrates. thieme-connect.de
When compared with MOM ethers, both are acetal-type protecting groups stable to basic and nucleophilic reagents. masterorganicchemistry.com However, the conditions for their removal differ, which can be exploited in orthogonal protection schemes. MOM ethers are generally cleaved with stronger acids. masterorganicchemistry.com The MTHP group, being more acid-labile, provides a milder deprotection option. oup.com The choice between MTHP, THP, and MOM often depends on the specific stability requirements and the presence of other functional groups in the synthetic intermediate. thieme-connect.demasterorganicchemistry.com
Table 1: Comparative Analysis of Protecting Groups
| Feature | MTHP (4-Methoxytetrahydropyranyl) | THP (Tetrahydropyranyl) | MOM (Methoxymethyl) |
|---|---|---|---|
| Precursor | This compound | 3,4-Dihydro-2H-pyran | Methoxymethyl chloride (MOM-Cl) |
| Formation of Diastereomers | No thieme-connect.de | Yes thieme-connect.de | No |
| Stability | Stable to base, labile to mild acid bham.ac.uknih.gov | Stable to base, labile to acid thieme-connect.de | Stable to base, labile to acid masterorganicchemistry.com |
| Relative Acid Lability | More labile than THP thieme-connect.de | Less labile than MTHP thieme-connect.de | Generally requires stronger acid for cleavage than THP/MTHP masterorganicchemistry.com |
| Key Advantage | Avoids diastereomers; mild deprotection thieme-connect.de | Low cost of precursor; robust thieme-connect.de | Stable and widely used masterorganicchemistry.com |
Advanced Synthetic Transformations
Glycosylation Reactions Utilizing this compound as a Glycal Equivalent
Glycals are cyclic enol ethers derived from sugars, characterized by a double bond between carbons 1 and 2 of the carbohydrate ring. They are valuable intermediates in carbohydrate chemistry, particularly in glycosylation reactions to form C-glycosides and 2,3-unsaturated glycosides. This compound can be considered a glycal equivalent due to its cyclic enol ether structure. This allows it to participate in reactions analogous to those of true glycals, such as the Ferrier glycosylation. clockss.org
In such transformations, the enol ether can be activated by a Lewis acid. This activation facilitates the addition of a nucleophile (the glycosyl acceptor), such as an alcohol or a silylated nucleobase, to the anomeric carbon. semanticscholar.orgbeilstein-journals.org For instance, the reaction of 3,4-dihydro-2H-pyran with a nucleobase in the presence of an activator system like PhI(OAc)₂ and a Lewis acid (e.g., TMSOTf or Cu(OTf)₂) can yield unsaturated nucleoside analogues. semanticscholar.org This type of oxidative coupling reaction proceeds through an oxocarbenium ion intermediate, which is then attacked by the nucleophile. semanticscholar.org
This reactivity makes this compound a useful building block for synthesizing novel glycosidic structures, including unsaturated sialic acid derivatives, which are of interest as potential enzyme inhibitors. clockss.org The use of this pyran derivative as a glycal equivalent provides a strategic route to complex molecules that might otherwise be difficult to access.
The reactivity of the this compound ring system is characterized by the interplay of its enol ether functionality and the pyran backbone. This structure serves as a versatile intermediate in the synthesis of a wide array of complex molecules and heterocyclic systems. Its transformation pathways are diverse, encompassing catalyzed additions, cyclopropanations, cross-coupling reactions, and intricate intramolecular rearrangements.
Palladium-Catalyzed Glycosylation and Stereocontrol
Palladium-catalyzed reactions represent a cornerstone in the functionalization of dihydropyran systems, enabling the formation of C-glycosides and O-glycosides with significant stereochemical control. These methods are pivotal for the de novo synthesis of both natural and unnatural glycosides.
The palladium-catalyzed glycosylation of pyranone derivatives, which can be derived from this compound, is a highly stereoselective and stereospecific process. Research has demonstrated that using catalysts like palladium(0) complexes allows for the coupling of pyranone precursors with various alcohols, including those based on amino acids and carbohydrates. For instance, the reaction of a 6-carboxy-2H-pyran-3(6H)-one with an alcohol in the presence of a palladium catalyst proceeds with complete retention of configuration at the anomeric center. This means an α-carboxy group is replaced by an α-alkoxy group, and a β-carboxy group yields a β-alkoxy product.
A key strategy involves the use of pyranone carbonates as glycosyl donors. In a study focused on the synthesis of (+)- and (-)-monanchorin, a palladium-catalyzed glycosylation was a crucial step. The pyranone, prepared via an Achmatowicz rearrangement, was coupled with 4-methoxybenzyl alcohol using a Pd₂(DBA)₃·CHCl₃/PPh₃ catalyst system. This reaction proceeded with high diastereoselectivity to furnish the desired glycosylated pyranone in excellent yield.
Table 1: Palladium-Catalyzed Glycosylation of a Dihydropyranone Derivative
| Entry | Glycosyl Donor | Acceptor Alcohol | Catalyst System | Product | Yield | Ref |
| 1 | Pyranone tert-butyl carbonate 14b | 4-Methoxybenzyl alcohol | Pd₂(DBA)₃·CHCl₃, PPh₃ | (2R,6S)-6-(4-Methoxybenzyloxy)-2-propyl-2H-pyran-3(6H)-one 16b | 95% |
This table illustrates a specific example of a highly efficient and diastereoselective palladium-catalyzed glycosylation.
This stereocontrol is fundamental for building complex oligosaccharides and other natural products where precise stereochemistry is essential for biological activity. The ability to prepare these pyranone precursors asymmetrically allows for access to either D- or L-pyranose derivatives, further highlighting the versatility of this methodology.
The anomeric selectivity in glycosylation reactions involving dihydropyran intermediates is highly dependent on several reaction parameters, including the nature of the catalyst, solvent, temperature, and the protecting groups on the glycal donor.
For example, in B(C₆F₅)₃-catalyzed reactions using glycal donors, the temperature plays a critical role in determining the outcome. At 75 °C, deactivated glycals tend to yield 2,3-unsaturated
Computational Chemistry and Mechanistic Investigations of 4 Methoxy 3,6 Dihydro 2h Pyran
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a important method for studying the electronic structure and reactivity of organic molecules. DFT calculations provide a balance between accuracy and computational cost, making them well-suited for the analysis of complex reaction pathways involving molecules like 4-Methoxy-3,6-dihydro-2H-pyran.
Electronic Structure Analysis and Reactivity Prediction
DFT calculations are used to determine the electronic properties of dihydropyran derivatives, which in turn helps in predicting their reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's charge distribution and its propensity to engage in electrophilic or nucleophilic reactions. materialsciencejournal.orgresearchgate.net
For instance, in a study on a substituted 4H-pyran derivative, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine the HOMO and LUMO energies. materialsciencejournal.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital that can accept electrons. The energy gap between these frontier orbitals is a critical parameter for determining molecular reactivity and stability. materialsciencejournal.org
Molecular Electrostatic Potential (MEP) maps, generated through DFT, visualize the charge distribution across the molecule, identifying electron-rich and electron-poor regions. researchgate.net These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. In the context of this compound, the oxygen atom of the methoxy (B1213986) group and the pyran ring would be expected to be electron-rich, influencing its interaction with various reactants.
Elucidation of Reaction Mechanisms and Transition State Geometries
DFT is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. This includes the identification of intermediates and, crucially, the characterization of transition state geometries.
A computational study on the thermal decomposition of 3,6-dihydro-2H-pyran (DHP) and its methylated analogues, 4-methyl-3,6-dihydro-2H-pyran and 2,6-dimethyl-3,6-dihydro-2H-pyran, utilized the PBE0/6-311+G(d,p) level of theory to investigate a concerted mechanism involving a six-membered cyclic transition state. mdpi.com The study identified the optimized geometries of the reactants and transition states for each decomposition reaction. The transition states were confirmed by the presence of a single imaginary frequency in the vibrational analysis. researchgate.net
For the thermal decomposition of these dihydropyrans, the transition state involves the simultaneous breaking of the C-O and C-C bonds within the ring and the formation of new double bonds to yield products like formaldehyde and butadiene derivatives. mdpi.com The precise geometry of this transition state, including bond lengths and angles, dictates the energy barrier of the reaction.
Quantum Chemical Calculations of Energetic Profiles
Quantum chemical calculations provide quantitative data on the energy changes that occur during a chemical reaction. This information is essential for understanding reaction kinetics and thermodynamics.
Determination of Activation Free Energies and Reaction Coordinates
A key outcome of quantum chemical calculations is the determination of the activation free energy (ΔG≠), which is the energy barrier that must be overcome for a reaction to proceed. These calculations are often performed using methodologies like Transition State Theory (TST). mdpi.com
In the study of the thermal decomposition of dihydropyrans, the activation free energies were calculated at various temperatures. mdpi.com The results showed that the presence of methyl substituents on the dihydropyran ring lowers the activation free energy, thereby increasing the reaction rate. The reaction coordinate, which represents the progress of the reaction from reactants to products via the transition state, can be visualized through Intrinsic Reaction Coordinate (IRC) calculations.
Table 1: Calculated Activation Parameters for the Thermal Decomposition of Dihydropyran Derivatives at 600 K mdpi.com
| Compound | ΔG≠ (kJ·mol⁻¹) | ΔH≠ (kJ·mol⁻¹) | ΔS≠ (J·mol⁻¹·K⁻¹) | Ea (kJ·mol⁻¹) |
|---|---|---|---|---|
| 3,6-dihydro-2H-pyran (DHP) | 196 | 213 | 28.3 | 219 |
| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | 208 | 29.5 | 214 |
| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 196 | 21.8 | 202 |
Thermodynamic Parameters and Equilibria in Dihydropyran Systems
Quantum chemical calculations can also provide crucial thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactants, products, and transition states. researchgate.netnih.gov These parameters are essential for determining the spontaneity of a reaction and the position of chemical equilibrium.
Substituent Effects on Reactivity and Stereoselectivity
The nature and position of substituents on the dihydropyran ring can significantly influence the molecule's reactivity and the stereochemical outcome of its reactions. Computational studies are particularly adept at systematically investigating these effects.
By comparing the computational results for the thermal decomposition of unsubstituted 3,6-dihydro-2H-pyran with its methylated derivatives, it was found that methyl groups decrease the activation free energy. mdpi.com The study revealed that substituents at positions 2, 6, and 4, in that order, have the most significant impact on favoring the thermal decomposition. Specifically, a methyl group at position 4, as is analogous to the methoxy group in this compound, was shown to lower the activation free energy by approximately 6 kJ·mol⁻¹ compared to the unsubstituted compound. mdpi.com
Substituents can exert their influence through a combination of electronic and steric effects. Electron-donating groups, such as a methoxy group, can stabilize carbocationic intermediates or transition states through resonance or inductive effects, thereby increasing reaction rates. Steric hindrance from bulky substituents can also play a role in directing the stereochemical outcome of a reaction by favoring certain transition state conformations over others. Computational models can dissect these contributions to provide a detailed rationale for experimentally observed selectivity. semanticscholar.org
Strategic Applications in Complex Organic Synthesis and Biomedical Chemistry
Utilization in Natural Product Total Synthesis
The 4-methoxy-5,6-dihydropyran-2-one structural motif, which can be derived from 4-Methoxy-3,6-dihydro-2H-pyran, is a core component of numerous natural products isolated from various plant and fungal species. researchgate.net The presence of this scaffold is often associated with significant biological activity, making it an attractive target for synthetic chemists.
Research has led to the isolation of compounds such as 5,6-dihydro-4-methoxy-2H-pyran-2-one from marine-sourced fungi like Penicillium restrictum. researchgate.net This discovery underscores the relevance of this pyranone core in naturally occurring molecules. The synthesis of these and related structures often leverages the reactivity of dihydropyran precursors. For instance, synthetic routes toward the natural product Hirtellanine A, a complex isoflavonoid (B1168493), involve the construction of a dimethylpyran ring system, highlighting the strategic importance of pyran cyclization methodologies. google.combohrium.comrsc.org
Furthermore, dihydropyran structures created through synthetic transformations are key intermediates in accessing complex natural products. Although not always starting directly from this compound, the synthesis of molecules like the antibiotic Fostriecin and the potent macrolide Ratjadone involves the formation of similar dihydropyranone substructures, demonstrating the utility of this chemical framework in the assembly of complex molecular architectures. The synthesis of various pyranone-based compounds, which are found in plants, animals, and marine organisms, often serve as precursors or key intermediates in biosynthetic pathways. researchgate.net
| Natural Product or Derivative Class | Core Moiety | Source/Application Context | Citations |
| Pestalotin (B22945) and Isomers | 4-Methoxy-5,6-dihydro-pyran-2-one | Fungal metabolites with plant growth-regulating properties. | researchgate.net |
| Hirtellanine A | Dimethylpyran | A complex isoflavonoid whose synthesis involves pyran ring formation. | google.combohrium.commdpi.com |
| 5,6-dihydro-4-methoxy-2H-pyran-2-one | 5,6-dihydro-4-methoxy-2H-pyran-2-one | Isolated from the marine fungus Penicillium restrictum. | researchgate.net |
| Kavain Derivatives | 4-Methoxy-6-phenethyl-2H-pyran-2-one | Analogs of natural products with potential pharmacological activity. |
Precursor for Pharmacologically Active Molecules and Drug Discovery
The inherent reactivity and structural features of this compound make it a valuable precursor for a diverse range of pharmacologically active molecules. Its derivatives have been investigated for various therapeutic applications, positioning the compound as a significant tool in drug discovery.
Derivatives of this compound have shown notable biological activity. For example, certain methoxy (B1213986) tetrahydropyranyl β-enaminoesters have been identified as potent inhibitors of LTB4 (Leukotriene B4) formation, with an in vitro IC50 value as low as 0.04 μM in human whole blood. researchgate.net These compounds are investigated as potential treatments for inflammatory conditions like asthma and rheumatoid arthritis. researchgate.net The broader class of pyran derivatives is known to possess a wide spectrum of biological activities, including diuretic, anticoagulant, and anticancer properties. mdpi.com
The pyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. This makes intermediates like this compound and its derivatives useful starting points for creating libraries of compounds for biological screening. For instance, 6-aryl-4-substituted-2H-pyran-2-ones are important precursors for a large variety of carbocyclic and heterocyclic molecules with potential therapeutic value. researchgate.net The structural flexibility of the dihydropyran ring allows for the synthesis of diverse derivatives, aiding in the exploration of structure-activity relationships (SARs) for various biological targets. scilit.com
| Derivative Class | Biological Activity | Therapeutic Area | Citations |
| Methoxy tetrahydropyranyl β-enaminoesters | LTB4 Formation Inhibition | Anti-inflammatory (Asthma, Rheumatoid Arthritis) | researchgate.net |
| 6-Aryl-4-amino-2H-pyran-2-ones | HIV Inhibition | Antiviral | researchgate.net |
| General Pyran Derivatives | Anticancer, Anticoagulant, Diuretic | Oncology, Hematology | mdpi.com |
| Dihydropyran Derivatives | Antioxidant | Oxidative Stress-Related Diseases |
Enabling Reagent for Novel Protecting Group Architectures
One of the most significant applications of this compound (MDHP) in organic synthesis is its role as a reagent for the introduction of the 4-methoxytetrahydropyranyl (MTHP) protecting group for hydroxyl functions. researchgate.net This protecting group offers a valuable alternative to other common acetal-based protecting groups like the tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers. sci-hub.ru
The MTHP group is formed via the rapid, acid-catalyzed addition of MDHP to an alcohol. researchgate.net A key advantage of the MTHP group is its symmetrical structure, which circumvents the formation of diastereomers when protecting chiral alcohols—a common complication with the THP group. sci-hub.ruthieme-connect.de MTHP ethers exhibit a stability profile similar to THP ethers but can be hydrolyzed approximately three times faster under acidic conditions, allowing for more facile deprotection. thieme-connect.de These desirable properties make MTHP an advantageous choice in complex multi-step syntheses where precise control over protecting group manipulation is crucial. sci-hub.ru The development of efficient synthetic routes to MDHP has been critical in making the MTHP group more accessible and widely used by the synthetic community. researchgate.netsci-hub.ru
| Protecting Group | Reagent | Key Features | Citations |
| MTHP (4-Methoxytetrahydropyranyl) | This compound | Symmetrical (no new stereocenter), good stability, rapid acid-catalyzed cleavage. | researchgate.netsci-hub.ruthieme-connect.de |
| THP (Tetrahydropyranyl) | 3,4-Dihydro-2H-pyran | Inexpensive, stable, but forms diastereomers with chiral alcohols. | sci-hub.ruthieme-connect.de |
| MOM (Methoxymethyl) | MOM-Cl | No new stereocenter, but requires stronger acidic conditions for deprotection. | sci-hub.ru |
Contribution to Glycoscience and Oligosaccharide Synthesis
In the field of glycoscience, this compound and its derivatives serve as crucial building blocks for the synthesis of complex carbohydrates and their mimetics. The MTHP group, derived from this reagent, has been particularly useful for the 2'-hydroxyl protection of nucleosides during the solid-phase synthesis of oligoribonucleotides (RNA). glenresearch.com While the MTHP group's acid lability posed challenges with traditional 5'-DMT protection strategies, it has been successfully employed in alternative synthetic schemes, such as those using the base-labile Fmoc group for 5'-hydroxyl protection. glenresearch.comoup.com
Beyond protecting group chemistry, the dihydropyranone framework is instrumental in constructing complex carbohydrate analogs. A notable example is its use in the two-directional synthesis of aza-C-linked disaccharide analogues. beilstein-journals.orgwhiterose.ac.ukcncb.ac.cn In this approach, a key bis-enone intermediate, specifically (2R,6S,2'S)-6-methoxy-2-(6-methoxy-3-oxo-3,6-dihydro-2H-pyran-2-ylmethyl)-1-(toluene-4-sulfonyl)-1,6-dihydro-2H-pyridin-3-one, was synthesized via a two-directional oxidative ring expansion. beilstein-journals.orgwhiterose.ac.ukcncb.ac.cn This strategy allows for the creation of disaccharide mimetics with unnatural configurations, which are valuable tools for studying oligosaccharide-processing enzymes like glycosidases and glycosyltransferases. beilstein-journals.orgcncb.ac.cn
| Application Area | Specific Use of Dihydropyran Moiety | Resulting Molecule/System | Citations |
| Oligonucleotide Synthesis | 2'-OH protection (as MTHP group) | Synthetic RNA fragments | glenresearch.comoup.com |
| Disaccharide Mimetics | Core scaffold of a key bis-enone intermediate | Aza-C-linked disaccharide analogues | beilstein-journals.orgwhiterose.ac.ukcncb.ac.cn |
| Glycosidase Inhibitor Studies | Potential to mimic the departing sugar in enzymatic reactions | Tools for chemical genetic investigations | beilstein-journals.orgcncb.ac.cn |
Applications in Advanced Materials Science as a Monomer or Intermediate
The utility of this compound extends to the field of materials science, where it is valued as a versatile synthetic intermediate for the development of new materials and fine chemicals. The pyran ring system is a structural feature in various functional organic molecules, and its derivatives are explored for applications in sensors and solar cell technologies. mdpi.com
While direct polymerization of this compound as a monomer is not widely documented, its isomeric counterpart, 3,4-Dihydro-2H-pyran, is known to undergo polymerization reactions, suggesting the potential for pyran-based polymers. chemicalbook.com More commonly, this compound serves as a precursor to more complex, functionalized molecules that are then incorporated into larger material assemblies. For example, pyranone-based fluorophores are used in the development of organic light-emitting diodes (OLEDs) and other electroluminescent materials. acs.org The reactivity of the dihydropyran ring allows for the introduction of various functional groups, enabling the synthesis of specialty chemicals, including those used in agrochemicals and other industrial applications. The compound's role as a building block is crucial for creating the complex organic structures required for advanced functional materials. bldpharm.com
| Application Area | Role of Pyran Intermediate | Example of Final Material/Product | Citations |
| Organic Electronics | Precursor to pyranone-based fluorophores | Organic Light-Emitting Diodes (OLEDs) | acs.org |
| Fine Chemicals | Versatile synthetic building block | Specialty chemicals, agrochemicals | |
| Sensor Technology | Core scaffold for functional molecules | Chemical sensors | mdpi.com |
| Polymer Science | Potential monomer (by analogy to isomers) | Functional polymers | chemicalbook.com |
Advanced Spectroscopic and Analytical Characterization Methodologies for Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 4-Methoxy-3,6-dihydro-2H-pyran. Both one-dimensional and multi-dimensional NMR experiments are employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals of the molecule.
Multi-Dimensional NMR for Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR techniques are crucial for confirming the connectivity and spatial relationships of atoms within the this compound framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons in the dihydropyran ring, aiding in the assignment of the methylene (B1212753) and vinyl protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is essential for assigning the carbon signals corresponding to each proton in the molecule, such as the methoxy (B1213986) group and the various positions on the pyran ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. nih.gov In the context of substituted this compound derivatives, NOESY can reveal the relative stereochemistry of substituents on the pyran ring by showing correlations between protons that are close in space but not necessarily bonded to each other. nih.govnih.gov
Table 1: Representative NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| OCH₃ | ~3.5 | ~55 |
| H-2 | ~4.0 | ~65 |
| H-3 | ~2.1 | ~30 |
| H-5 | ~4.7 | ~95 |
| H-6 | ~3.6 | ~60 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Quantitative NMR for Reaction Monitoring and Yield Determination
Quantitative NMR (qNMR) offers a non-destructive method for determining the concentration and purity of this compound without the need for a calibration curve, provided a certified internal standard is used. lu.se By integrating the signals of the analyte and a known amount of an internal standard, the exact quantity of the compound in a sample can be calculated. lu.se This technique is particularly valuable for monitoring the progress of reactions involving this compound and for accurately determining reaction yields. lu.se For accurate quantification, a sufficient relaxation delay between scans is crucial to ensure full signal recovery. lu.se
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of this compound and its derivatives with high accuracy. scispace.com It provides precise mass-to-charge ratio (m/z) values, which can be used to confirm the molecular formula. wiley-vch.de
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insights into the structure of the molecule by breaking it down into smaller, charged fragments. The fragmentation pattern is characteristic of the compound's structure. For instance, in the mass spectrum of 3,6-dihydro-4-methoxy-2H-pyran, a top peak at m/z 43 is observed. nih.gov
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis
The coupling of chromatographic techniques with mass spectrometry allows for the separation and identification of individual components in complex mixtures.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is particularly useful for analyzing non-volatile and thermally labile derivatives of this compound. ifremer.fr In metabolomics studies, HPLC-UV/DAD-HRMS/MS has been used to analyze the metabolic expression of fungi, highlighting compounds such as pyran-2-ones. ifremer.fr
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is well-suited for the analysis of volatile compounds. researchgate.net It has been employed to identify various compounds in extracts, including pyran derivatives. ekb.egunisza.edu.my For example, 2-ethoxy-3,4-dihydro-2H-pyran has been identified in the ethanol (B145695) extract of Solanum species using GC-MS. ekb.eg Derivatization of non-volatile compounds can be performed to make them amenable to GC-MS analysis. researchgate.net
Table 2: High-Resolution Mass Spectrometry Data for a this compound Derivative | Ion | Calculated m/z | Observed m/z | | :--- | :--- | :--- | | [M+H]⁺ | C₁₅H₂₅O₅ | 285.1697 | 285.1695 | | [M+Na]⁺ | C₂₄H₄₀O₅Na | 431.2773 | 431.2787 | Note: The data presented is for a representative derivative and will vary for this compound itself.
Advanced Chromatographic Separations
Advanced chromatographic techniques are essential for the purification and analysis of this compound, especially when dealing with stereoisomers.
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound can be a precursor to chiral molecules, determining the enantiomeric purity of its derivatives is often necessary. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC), is the method of choice for separating enantiomers. google.com These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for the determination of the enantiomeric excess (ee). google.comrsc.org The choice of the chiral column and the mobile phase is critical for achieving good separation. rsc.org
Preparative Chromatography for Compound Isolation
The isolation and purification of this compound and related substituted pyranones are frequently accomplished using preparative chromatographic techniques. Column chromatography is a principal method employed for this purpose. In typical applications, silica (B1680970) gel serves as the stationary phase, with a solvent system such as a mixture of n-hexane and ethyl acetate (B1210297) or isopropyl ether used as the eluent. mdpi.comrsc.org This method effectively separates the target compound from reaction byproducts and starting materials.
For derivatives of 4-methoxy-2H-pyran-2-one, purification is often achieved via column chromatography on silica gel. mdpi.com In some instances, preparative thin-layer chromatography (TLC) is also utilized for the purification of similar heterocyclic structures. ru.nl Furthermore, gas-liquid chromatography (g.l.c.) has been successfully used to separate isomers of related compounds like dimethoxytetrahydropyrans, indicating its potential utility for the preparative-scale purification of this compound. cdnsciencepub.com The choice of the specific chromatographic method and conditions depends on the scale of the preparation and the physicochemical properties of the compounds in the mixture.
Vibrational Spectroscopy for Bond Analysis (e.g., FT-IR)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides critical information about the functional groups and bonding arrangements within the this compound molecule.
FT-IR spectra are typically recorded on the neat liquid sample, often as a thin liquid film. guidechem.com The key vibrational bands expected for this structure include:
C=C Stretching: A characteristic band for the carbon-carbon double bond within the dihydropyran ring. For a similar compound, cis-2,5-dimethoxy-5,6-dihydro-2H-pyran, a strong band is observed at 1660 cm⁻¹ in the Raman spectrum, which is indicative of this vibration. cdnsciencepub.com
C-O-C Stretching: Multiple bands corresponding to the ether linkages (both the ring ether and the methoxy group). These typically appear in the fingerprint region of the spectrum.
=C-O-C Stretching: Vibrations associated with the enol ether functionality.
C-H Stretching: Bands corresponding to sp² and sp³ hybridized C-H bonds.
Public databases confirm the availability of FT-IR spectra for 3,6-dihydro-4-methoxy-2H-pyran, recorded on a neat sample. nih.gov For its isomer, 3,4-Dihydro-2-methoxy-2H-pyran, gas-phase IR spectra are also available, providing complementary data on the molecule's vibrational modes in a different physical state. nist.gov The analysis of these spectra allows for the confirmation of the compound's core structure and the presence of its defining functional groups.
X-ray Crystallography for Definitive Structure Determination
While this compound is a liquid under standard conditions and thus not amenable to single-crystal X-ray diffraction itself, the crystallographic analysis of its solid derivatives provides definitive insights into the three-dimensional structure and preferred conformation of the dihydropyran ring.
Studies on various substituted 4-methoxy-5,6-dihydro-2H-pyran-2-ones consistently show that the six-membered dihydropyran ring adopts a non-planar conformation. The most commonly observed conformation is the half-chair form. researchgate.netnih.gov For example, the crystal structure of (6S)-6-[(1S,2R*)-1,2-Dihydroxypentyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one, isolated from Pestalotiopsis sp., was determined, and the pyran-2-one ring was confirmed to assume a half-chair conformation. researchgate.netnih.gov In other complex derivatives containing a 3,6-dihydro-2H-pyran ring, boat conformations have also been observed. researchgate.net
The analysis of a phenyl-substituted 3,6-dihydro-2H- researchgate.netiaea.orgoxazine derivative, a related heterocyclic system, also revealed a half-chair conformation, with the substituent's pseudo-axial or pseudo-equatorial position influencing subsequent reactions. beilstein-journals.org These findings from solid-state derivatives are crucial for understanding the steric and electronic properties of the this compound ring system in chemical and biological contexts.
Below is a table summarizing the crystallographic data for a representative derivative, (6S)-6-[(1S,2R*)-1,2-Dihydroxypentyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one. researchgate.netnih.gov
| Crystal Data | |
| Compound | (6S)-6-[(1S,2R*)-1,2-Dihydroxypentyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one |
| Molecular Formula | C₁₁H₁₈O₅ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.0375 Å, b = 11.4515 Å, c = 20.802 Å |
| Volume (V) | 1200.02 ų |
| Molecules per Unit Cell (Z) | 4 |
| Ring Conformation | Half-chair |
Future Prospects and Emerging Research Directions
Development of Green and Sustainable Synthetic Routes
The chemical industry's shift towards green chemistry has spurred research into more environmentally benign and efficient methods for synthesizing important chemical intermediates. For 4-Methoxy-3,6-dihydro-2H-pyran, future research is focused on developing synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks and non-toxic reagents.
One established method for synthesizing this compound involves the acid-catalyzed elimination of methanol (B129727) from 4,4-dimethoxytetrahydro-2H-pyran. google.comgoogle.com This reaction, often using catalysts like p-toluenesulfonic acid (pTSA) at high temperatures, is a target for green innovation. google.comgoogle.com Future research aims to replace traditional acid catalysts with solid, reusable acid catalysts, which simplify purification processes and reduce corrosive waste streams. Furthermore, developing catalytic protocols that can proceed under milder conditions is a key objective to improve the energy efficiency of the synthesis. umich.edu The principles of green chemistry, such as atom economy and the use of safer solvents, are central to the ongoing evolution of its production. umich.edu
Precision Catalysis for Enhanced Chemo-, Regio-, and Stereoselectivity
The utility of this compound as a synthetic building block is directly linked to the ability to control the outcomes of its subsequent reactions. Precision catalysis is an area of intense research, aiming to develop catalysts that can direct reactions to yield specific products with high chemo-, regio-, and stereoselectivity. This is particularly crucial when the compound is used in the synthesis of complex molecules like pharmaceuticals and natural products.
Recent research has explored the use of Chiral Phosphoric Acid (CPA) catalysts for reactions involving enol ethers. umich.edu Although a study testing this compound as an enol ether for carbohydrate protection showed moderate conversion rates, it demonstrated the potential for achieving high diastereoselectivity (15:1 r.r.). umich.edu This work serves as a foundation for future research into optimizing catalysts and reaction conditions. The development of immobilized CPA catalysts, for example, shows promise for creating highly recyclable and active catalytic systems. umich.edu Future efforts will likely focus on designing novel catalysts, including both organocatalysts and transition-metal complexes, specifically tailored to the electronic and steric properties of this compound to achieve unparalleled levels of synthetic control.
| Catalyst System | Substrate | Reaction Type | Key Finding | Reference |
| Immobilized CPA | Carbohydrates | Regioselective Protection | Demonstrated great catalytic activity and recyclability in carbohydrate protection. | umich.edu |
| (R)-BINOL-based CPA | This compound | Enol Ether for Protection | Achieved 70% conversion and 15:1 r.r. after 48 hours at -15 °C. | umich.edu |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. The integration of this compound chemistry with these modern platforms is a significant future direction. Flow chemistry is considered a "green-chemistry method" that can enhance the efficiency and safety of producing fine chemicals and active pharmaceutical ingredients (APIs). umich.edunewdrugapprovals.org
For the synthesis and application of this compound, flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. Automated synthesis platforms, which combine robotics with flow chemistry, could further accelerate the discovery and optimization of new reactions involving this compound, enabling high-throughput screening of catalysts and reaction conditions. This technological integration is expected to streamline the production of derivatives for various applications, including drug discovery. newdrugapprovals.org
Computational Design and Prediction of Novel this compound Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of experiments. For this compound, computational methods are being used to explore its reactivity and guide the development of new synthetic methodologies.
State-of-the-art tools for potential energy surface exploration can be used to discover chemically reasonable elementary reaction steps and predict reaction mechanisms. umich.edu By applying quantum chemistry calculations, researchers can model the transition states of reactions involving this compound, providing insights into the factors that control selectivity. umich.edu This predictive power allows for the in silico design of novel catalysts and substrates, significantly reducing the time and experimental effort required to develop new synthetic transformations. This synergy between computational and experimental chemistry is poised to unlock new and unexpected reactivity patterns for this compound. umich.edu
Expanding Applications in Unexplored Chemical and Biological Domains
While this compound is a known reagent for protecting hydroxyl groups in the synthesis of steroids and chiral alcohols, its potential as a versatile building block is far from fully realized. thieme-connect.dechemicalbook.com Emerging research is focused on expanding its applications into new and unexplored areas of chemical and biological science.
Its role as a key intermediate in the synthesis of complex, biologically active molecules is a major driver of current research. Patents reveal its use in the preparation of a diverse range of therapeutic candidates, highlighting its value to the pharmaceutical industry. Furthermore, its application in the solid-phase synthesis of oligoribonucleotides and the creation of chemically modified nucleosides for nucleic acid amplification points to its growing importance in biotechnology and diagnostics. chemicalbook.comgoogle.com Future research will likely uncover novel applications by exploring its reactivity in cycloadditions, multicomponent reactions, and as a precursor to other complex heterocyclic systems, further cementing its status as a privileged scaffold in organic synthesis.
| Application Area | Specific Use | Compound/Target Class | Reference |
| Medicinal Chemistry | Intermediate | CCR2 Receptor Antagonists | google.com, google.com |
| Medicinal Chemistry | Intermediate | Serine/Threonine Kinase Inhibitors | google.com |
| Medicinal Chemistry | Protecting Group | Steroidal Alcohols | thieme-connect.de |
| Biotechnology | Reagent | Solid-Phase Oligoribonucleotide Synthesis | chemicalbook.com |
| Biotechnology | Intermediate | Chemically Modified Nucleosides | google.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
